molecular formula C4H6Cl2 B14695399 1,3-Dichloro-2-methylpropene CAS No. 3375-22-2

1,3-Dichloro-2-methylpropene

Cat. No.: B14695399
CAS No.: 3375-22-2
M. Wt: 124.99 g/mol
InChI Key: ZWZWQSKCVXIXQJ-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-methyl-1-propene is an organochlorine compound with the molecular formula C₄H₆Cl₂. It is a colorless liquid with a sweet smell and is feebly soluble in water. This compound is known for its use in various chemical reactions and industrial applications.

Preparation Methods

1,3-Dichloro-2-methyl-1-propene can be synthesized through several methods. One common synthetic route involves the chlorination of propene. This process typically involves the reaction of propene with chlorine gas under controlled conditions to yield 1,3-dichloro-2-methyl-1-propene. Industrial production methods often involve the use of catalysts and specific reaction conditions to optimize yield and purity.

Chemical Reactions Analysis

1,3-Dichloro-2-methyl-1-propene undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes, forming cyclopropane derivatives.

    Oxidation and Reduction: It can be oxidized to form corresponding alcohols or reduced to form alkanes.

Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Dichloro-2-methyl-1-propene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals.

    Industry: It is used in the production of pesticides, specifically as a preplant fumigant and nematicide.

Mechanism of Action

The mechanism by which 1,3-dichloro-2-methyl-1-propene exerts its effects involves its interaction with nucleophilic centers in biological molecules. It can chemically combine with sulfhydryl, amine, or hydroxy groups in essential enzymes, disrupting their function and leading to various biological effects.

Comparison with Similar Compounds

1,3-Dichloro-2-methyl-1-propene can be compared with other similar compounds such as:

    1,3-Dichloropropene: Used as a soil fumigant and nematicide.

    2,3-Dichloro-1-propene: Used in the manufacture of carbamate herbicides.

    1,2-Dichloropropane: Used as a solvent and in the production of other chemicals.

The uniqueness of 1,3-dichloro-2-methyl-1-propene lies in its specific chemical structure and reactivity, which make it suitable for particular applications in research and industry.

Properties

CAS No.

3375-22-2

Molecular Formula

C4H6Cl2

Molecular Weight

124.99 g/mol

IUPAC Name

1,3-dichloro-2-methylprop-1-ene

InChI

InChI=1S/C4H6Cl2/c1-4(2-5)3-6/h2H,3H2,1H3

InChI Key

ZWZWQSKCVXIXQJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCl)CCl

Origin of Product

United States

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